molecular formula C16H19N9O7P2 B047451 Impd(3')apim CAS No. 113888-20-3

Impd(3')apim

カタログ番号: B047451
CAS番号: 113888-20-3
分子量: 511.33 g/mol
InChIキー: PLHILTSIFNHEGX-HWWQOWPSSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The term "IMPD" in the provided evidence primarily refers to the Investigational Medicinal Product Dossier, a regulatory document required for clinical trial authorization in the European Union (EU). It compiles data on the quality, safety, and efficacy of investigational medicinal products (IMPs), including manufacturing processes, stability, non-clinical pharmacology/toxicology, and clinical trial results . The IMPD follows the Common Technical Document (CTD) format, aligning with global regulatory standards .

However, "IMPD" also appears in unrelated contexts:

  • Computer Science: "IMPd(Γ)" denotes the Ideal Membership Problem for constraint languages Γ, a mathematical problem in computational complexity .
  • Permafrost Modeling: "APIM" (Alpine Permafrost Index Model) is a permafrost distribution model compared to the PFI (Permafrost Favorability Index) in geological studies .

Given the question’s phrasing ("comparison with similar compounds"), it is presumed that the focus is on the regulatory IMPD and analogous frameworks.

特性

CAS番号

113888-20-3

分子式

C16H19N9O7P2

分子量

511.33 g/mol

IUPAC名

[(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-[[hydroxy(imidazol-1-yl)phosphoryl]oxymethyl]oxolan-3-yl]oxy-imidazol-1-ylphosphinic acid

InChI

InChI=1S/C16H19N9O7P2/c17-14-13-15(21-7-20-14)25(10-22-13)16-12(32-34(28,29)24-4-2-19-9-24)5-11(31-16)6-30-33(26,27)23-3-1-18-8-23/h1-4,7-12,16H,5-6H2,(H,26,27)(H,28,29)(H2,17,20,21)/t11-,12+,16+/m0/s1

InChIキー

PLHILTSIFNHEGX-HWWQOWPSSA-N

SMILES

C1C(OC(C1OP(=O)(N2C=CN=C2)O)N3C=NC4=C(N=CN=C43)N)COP(=O)(N5C=CN=C5)O

異性体SMILES

C1[C@H](O[C@H]([C@@H]1OP(=O)(N2C=CN=C2)O)N3C=NC4=C(N=CN=C43)N)COP(=O)(N5C=CN=C5)O

正規SMILES

C1C(OC(C1OP(=O)(N2C=CN=C2)O)N3C=NC4=C(N=CN=C43)N)COP(=O)(N5C=CN=C5)O

同義語

3'-deoxyadenosine-2',5'-diphosphoimidazolide
Impd(3')ApIm

製品の起源

United States

類似化合物との比較

Comparison with Similar Regulatory Frameworks

IMPD vs. IND (Investigational New Drug Application)

Aspect IMPD (EU) IND (US) References
Scope Quality, non-clinical, and clinical summaries; cross-referencing to IB (Investigator’s Brochure) permitted . Detailed CMC (Chemistry, Manufacturing, Controls), non-clinical, and clinical data; less reliance on cross-referencing .
Structure Follows CTD format (Modules 1–5) . Follows CTD format but requires extensive data upfront .
Updates Updated with each clinical trial application (CTA) . Amendments submitted as new data emerge .
Risk-Benefit Analysis Requires an integrated summary of risks and benefits . Focus on safety reporting and protocol deviations .

IMPD vs. Simplified IMPD

A simplified IMPD is permitted in the EU when:

  • The IMP is authorized in the EU (referencing SmPC Summary of Product Characteristics).
  • Non-clinical/clinical data are cross-referenced to existing documentation (e.g., IB) .
Feature Full IMPD Simplified IMPD References
Quality Data Detailed manufacturing, stability, and analytical validation . Cross-references to authorized product data .
Non-Clinical Data Summaries of toxicology and pharmacology . Omitted if referenced in IB .

Comparison with Other Models/Problems

Regulatory IMPD vs. APIM (Alpine Permafrost Index Model)

While unrelated to pharmaceuticals, the APIM-PFI comparison highlights methodological differences:

  • APIM : Uses rock glacier activity and thermal offsets to predict permafrost distribution .
  • PFI : Relies on climate data and statistical odds ratios for permafrost favorability .
Model Basis Application
APIM Geological/thermal indicators Alpine permafrost mapping .
PFI Climate variables and probabilities Regional permafrost prediction .

IMPd(Γ) (Ideal Membership Problem) vs. CSP(Γ) (Constraint Satisfaction Problem)

In computational complexity:

  • CSP(Γ) : Determines if a solution exists for a constraint network .
  • IMPd(Γ): Tests if a polynomial belongs to an ideal generated by CSP constraints .
Problem Complexity Domain
CSP(Γ) Dichotomous (P vs. NP-complete) . Finite domains .
IMPd(Γ) Extends CSP with polynomial ideals Algebraic methods .

Key Research Findings

IMPD Flexibility : Cross-referencing to the IB reduces redundancy but requires harmonization with Good Clinical Practice (GCP) guidelines .

Global Harmonization : IMPD and IND share CTD alignment, but IND demands more granular CMC data early in development .

Simplified IMPD Challenges : Regulatory agencies may request full data if cross-referenced documents lack sufficient detail .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。